3-(Benzyloxy)azetidine benzenesulfonate structure elucidation
3-(Benzyloxy)azetidine benzenesulfonate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(Benzyloxy)azetidine Benzenesulfonate
Introduction
In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a valuable building block for novel therapeutic agents due to its unique conformational properties and ability to impart desirable physicochemical characteristics. 3-(Benzyloxy)azetidine benzenesulfonate is a key intermediate, presenting as an organic salt that combines the structural features of the azetidine core with a benzyloxy substituent and a benzenesulfonate counter-ion.
The unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in synthesis, ensuring quality control, process optimization, and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, grounded in field-proven methodologies. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.
Hypothesized Structure and Analytical Strategy
The target compound is an ionic salt formed between the protonated 3-(Benzyloxy)azetidine cation and the benzenesulfonate anion. A robust elucidation strategy must independently verify the structure of both the cationic and anionic components and confirm their association.
Figure 1. Hypothesized structure of 3-(Benzyloxy)azetidine benzenesulfonate.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Expertise & Experience: Why a Multi-Dimensional NMR Approach is Critical
While 1D ¹H and ¹³C NMR provide initial data, they are often insufficient for unambiguous assignment, especially in molecules with complex spin systems or signal overlap.[1] The rigid four-membered azetidine ring can lead to complex splitting patterns, and methylene protons adjacent to the chiral center at C3 are diastereotopic, meaning they are chemically non-equivalent and will couple to each other, further complicating the spectrum.[1][2] Therefore, 2D NMR techniques like COSY, HSQC, and HMBC are not merely confirmatory but essential for definitive assignments.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of 3-(Benzyloxy)azetidine benzenesulfonate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often advantageous for salts as it can help in observing exchangeable protons like the N-H proton.
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Data Acquisition: Collect spectra on a 400 MHz or higher field spectrometer.[3][4][5]
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Acquire 2D correlation spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
-
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal.[4]
Data Interpretation and Expected Results
The NMR spectra should contain signals corresponding to both the 3-(Benzyloxy)azetidinium cation and the benzenesulfonate anion.
¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in each group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| Phenyl-H (Benzenesulfonate) | 7.5 - 7.8 | Multiplet | Protons on the electron-deficient aromatic ring of the sulfonate. |
| Phenyl-H (Benzyloxy) | 7.2 - 7.4 | Multiplet | Protons on the benzyl group's aromatic ring. |
| -O-CH₂ -Ph (Benzyloxy) | ~4.5 | Singlet | Methylene protons of the benzyl group. |
| CH -O (Azetidine C3) | ~4.3 - 4.6 | Multiplet | Methine proton at the C3 position, adjacent to the oxygen atom. |
| CH₂ -N (Azetidine C2/C4) | ~3.8 - 4.2 | Multiplet | Diastereotopic methylene protons adjacent to the nitrogen.[2] Their non-equivalence leads to complex splitting. |
| NH (Azetidinium) | Variable, broad | Singlet (broad) | The acidic proton on the nitrogen; its chemical shift is highly dependent on solvent and concentration.[1] |
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-ipso (Benzenesulfonate) | ~145 | Aromatic carbon directly attached to the sulfonate group. |
| C-ortho/meta/para (Benzenesulfonate) | 125 - 135 | Aromatic carbons of the benzenesulfonate ring. |
| C-ipso (Benzyloxy) | ~137 | Aromatic carbon of the benzyl group attached to the methylene. |
| C-ortho/meta/para (Benzyloxy) | 127 - 129 | Aromatic carbons of the benzyl group. |
| -O-C H₂-Ph (Benzyloxy) | ~70 | Methylene carbon of the benzyl group. |
| C H-O (Azetidine C3) | ~65 - 75 | Azetidine carbon bonded to the electronegative oxygen. |
| C H₂-N (Azetidine C2/C4) | ~50 - 60 | Azetidine carbons adjacent to the nitrogen.[2] |
2D NMR for Unambiguous Assignment
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COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. For example, it will show correlations between the C3-H proton and the C2/C4 protons of the azetidine ring, confirming their proximity.
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HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is the most reliable way to assign carbon signals based on the more easily interpreted proton spectrum. For instance, it will definitively link the proton signal at ~4.5 ppm to the benzyloxy methylene carbon at ~70 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. Key expected correlations include:
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From the benzyloxy CH₂ protons to the C-ipso of the phenyl ring and to the C3 of the azetidine ring.
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From the azetidine C2/C4 protons to the azetidine C3 carbon.
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Technique 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the constituent ions and offers structural information through fragmentation analysis. For a pre-formed salt, Electrospray Ionization (ESI) is the ideal technique as it gently transfers ions from solution into the gas phase.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
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Data Acquisition: Infuse the sample solution into an ESI-MS instrument.
-
Analysis: Acquire spectra in both positive and negative ion modes. For further structural detail, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
Data Interpretation and Expected Results
Positive Ion Mode (ESI+): The spectrum should be dominated by the molecular ion of the 3-(Benzyloxy)azetidinium cation.
Negative Ion Mode (ESI-): This spectrum will show the molecular ion for the benzenesulfonate anion.
| Ion Mode | Observed Ion | Expected m/z | Molecular Formula |
| Positive | [C₁₀H₁₃NO + H]⁺ | 178.11 | C₁₀H₁₄NO⁺ |
| Negative | [C₆H₆O₃S - H]⁻ | 157.00 | C₆H₅O₃S⁻ |
Tandem MS (MS/MS) Fragmentation: Analysis of the fragmentation patterns provides definitive structural proof.
-
Cation Fragmentation ([C₁₀H₁₄NO]⁺): The most likely fragmentation pathway involves the loss of the benzyl group or cleavage of the azetidine ring, providing evidence for the connectivity.
-
Anion Fragmentation ([C₆H₅O₃S]⁻): Benzenesulfonate typically fragments via the loss of SO₂ (64 Da) or SO₃ (80 Da).[6] This characteristic loss is a strong indicator of the sulfonate structure.
Technique 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum first and ratio it against the sample spectrum.
Data Interpretation and Expected Results
The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorptions for its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H Stretch (Azetidinium) | 3200 - 3400 (broad) | Stretching vibration of the N-H bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of sp³ C-H bonds. |
| Aromatic C=C Bending | 1450 - 1600 | In-plane ring bending. |
| S=O Stretch (Sulfonate) | 1150 - 1250 (strong, asymmetric) 1030 - 1080 (strong, symmetric) | Asymmetric and symmetric stretching of the sulfonate S=O bonds.[7][8] |
| C-O-C Stretch (Ether) | 1050 - 1150 (strong) | Asymmetric C-O-C stretching.[9][10] |
The presence of strong bands in the 1030-1250 cm⁻¹ region is highly indicative of both the sulfonate and ether functionalities, while the broad N-H stretch confirms the protonated amine.
Technique 4: Single-Crystal X-ray Crystallography
While the combination of NMR, MS, and IR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11][12] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and the ionic nature of the compound.
Experimental Protocol: X-ray Crystallography
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Crystallization: This is often the most challenging step.[11] It involves growing a single, high-quality crystal of the compound, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering.[13]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[14]
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Structure Solution and Refinement: The diffraction data is processed mathematically to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.[12]
Expected Outcome
The final output is a 3D model of the molecule in the crystal lattice. This will definitively show:
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The four-membered azetidine ring with the benzyloxy group at the 3-position.
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The benzenesulfonate anion.
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The electrostatic interaction and hydrogen bonding between the protonated azetidinium nitrogen and the oxygen atoms of the sulfonate group, confirming the salt structure.
Conclusion
The structure elucidation of 3-(Benzyloxy)azetidine benzenesulfonate is a clear example of the necessity of a multi-technique, synergistic analytical approach. While each method provides valuable data, no single technique in isolation (with the potential exception of X-ray crystallography) is sufficient for complete and unambiguous confirmation. The combination of 1D and 2D NMR establishes the covalent framework, ESI-MS confirms the molecular weights of the constituent ions, and FTIR verifies the presence of key functional groups. Together, these methods create a self-validating system that provides researchers, scientists, and drug development professionals with the high level of confidence required for advancing chemical entities through the development pipeline.
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